molecular formula C21H17N5O2 B12464098 N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Katalognummer: B12464098
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: UNUOULCLJOLCLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)INDOL-3-YLIDENE]-5-PHENYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)INDOL-3-YLIDENE]-5-PHENYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a hydrazide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)INDOL-3-YLIDENE]-5-PHENYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives with different properties .

Wissenschaftliche Forschungsanwendungen

N’-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)INDOL-3-YLIDENE]-5-PHENYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)INDOL-3-YLIDENE]-5-PHENYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)INDOL-3-YLIDENE]-5-PHENYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of the prop-2-en-1-yl group and the pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other indole derivatives .

Eigenschaften

Molekularformel

C21H17N5O2

Molekulargewicht

371.4 g/mol

IUPAC-Name

N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H17N5O2/c1-2-12-26-18-11-7-6-10-15(18)19(21(26)28)24-25-20(27)17-13-16(22-23-17)14-8-4-3-5-9-14/h2-11,13,28H,1,12H2,(H,22,23)

InChI-Schlüssel

UNUOULCLJOLCLV-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=NN3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.